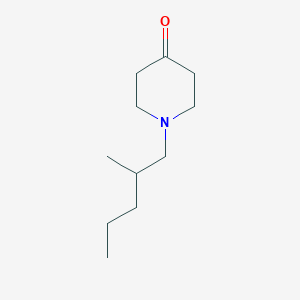
1-(2-Methylpentyl)piperidin-4-one
Descripción general
Descripción
1-(2-Methylpentyl)piperidin-4-one is a compound with the CAS Number: 1247766-88-6 . It has a molecular weight of 183.29 and its IUPAC name is 1-(2-methylpentyl)-4-piperidinone . It is in liquid form .
Synthesis Analysis
Piperidine derivatives, such as 1-(2-Methylpentyl)piperidin-4-one, are important synthetic fragments for designing drugs . The synthesis of these compounds has been widespread . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The InChI code for 1-(2-Methylpentyl)piperidin-4-one is 1S/C11H21NO/c1-3-4-10(2)9-12-7-5-11(13)6-8-12/h10H,3-9H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.
Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
1-(2-Methylpentyl)piperidin-4-one has a molecular weight of 183.29 . It is in liquid form and is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Aromatase Inhibitors and Cancer Research
1-(2-Methylpentyl)piperidin-4-one derivatives have been studied for their role in inhibiting estrogen biosynthesis, a crucial aspect in the treatment of hormone-dependent breast cancer. Research by Hartmann and Batzl (1986) demonstrated that certain derivatives exhibited strong inhibition of human placental aromatase, outperforming aminoglutethimide, a drug used for breast cancer treatment. These compounds showed potential as more effective and selective inhibitors for estrogen biosynthesis, indicating their significance in cancer research (Hartmann & Batzl, 1986).
Corrosion Inhibition in Metals
Piperidine derivatives, including 1-(2-Methylpentyl)piperidin-4-one, have been explored for their corrosion inhibition properties on iron surfaces. Kaya et al. (2016) conducted studies involving quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors and inhibition efficiencies. These studies are pivotal in industrial applications where corrosion resistance is crucial (Kaya et al., 2016).
Thrombin Inhibition and Cardiovascular Health
Research on the inhibitory effects of 1-(2-Methylpentyl)piperidin-4-one derivatives on thrombin, an enzyme involved in blood clotting, has been conducted. Okamoto et al. (1981) synthesized various stereoisomers and assessed their thrombin inhibitory potency. These studies contribute significantly to the development of new therapeutic agents for conditions related to blood coagulation (Okamoto et al., 1981).
Antimicrobial and Antifungal Properties
Savithiri et al. (2014) synthesized derivatives of 1-(2-Methylpentyl)piperidin-4-one and evaluated their antimicrobial and antifungal activities. These compounds showed good activity against Staphylococcus aureus and Candida albicans, highlighting their potential in developing new antimicrobial agents (Savithiri et al., 2014).
Neuroprotection and NMDA Antagonism
The neuroprotective potential of 1-(2-Methylpentyl)piperidin-4-one derivatives has been explored. Chenard et al. (1995) identified a derivative as a potent N-methyl-D-aspartate (NMDA) antagonist, showing promise in protecting neurons from glutamate toxicity. This research is significant in understanding and treating neurodegenerative diseases (Chenard et al., 1995).
Safety And Hazards
The safety information for 1-(2-Methylpentyl)piperidin-4-one includes several hazard statements: H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the pictograms GHS05 and GHS07 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(2-methylpentyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-4-10(2)9-12-7-5-11(13)6-8-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVZKUOTCMFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpentyl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



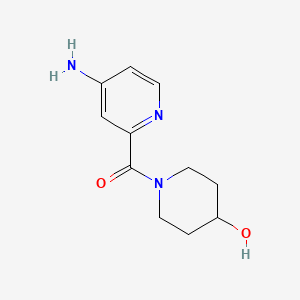
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)
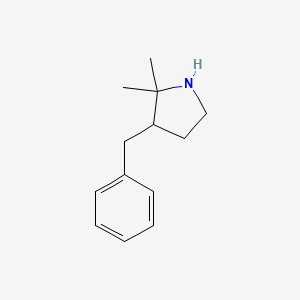
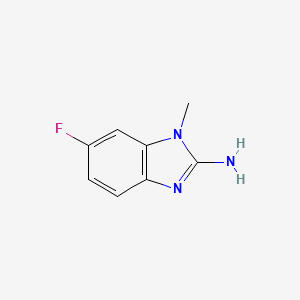
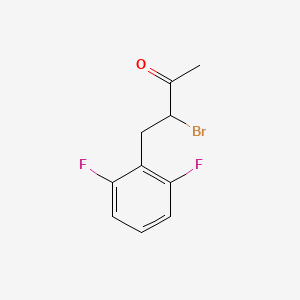
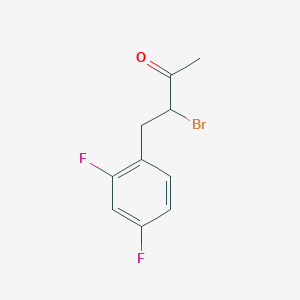
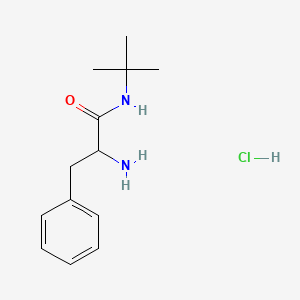
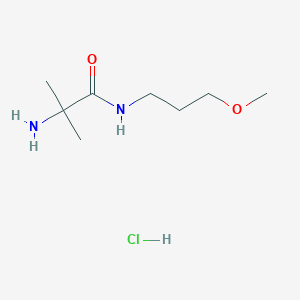
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
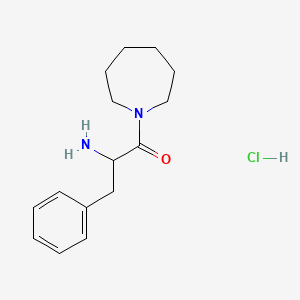
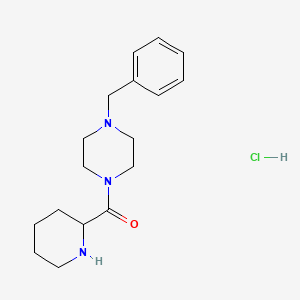
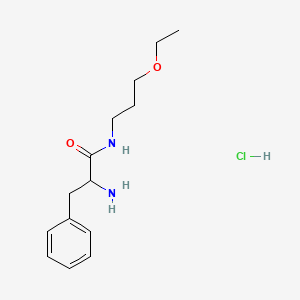
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)